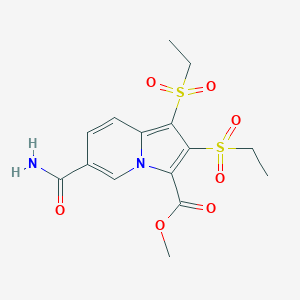
Methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-carbamoyl-1,2-bis(ethanesulfonyl)indolizine-3-carboxylate is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-carbamoyl-1,2-bis(ethanesulfonyl)indolizine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the indolizine core, followed by functionalization to introduce the carbamoyl and ethanesulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-carbamoyl-1,2-bis(ethanesulfonyl)indolizine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The ethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Methyl 6-carbamoyl-1,2-bis(ethanesulfonyl)indolizine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 6-carbamoyl-1,2-bis(ethanesulfonyl)indolizine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-carbamoyl-1,2-bis(methanesulfonyl)indolizine-3-carboxylate
- Methyl 6-carbamoyl-1,2-bis(benzenesulfonyl)indolizine-3-carboxylate
- Methyl 6-carbamoyl-1,2-bis(toluenesulfonyl)indolizine-3-carboxylate
Uniqueness
Methyl 6-carbamoyl-1,2-bis(ethanesulfonyl)indolizine-3-carboxylate is unique due to the presence of ethanesulfonyl groups, which impart specific chemical and physical properties. These properties may include enhanced solubility, stability, and reactivity compared to similar compounds with different sulfonyl groups.
Properties
Molecular Formula |
C15H18N2O7S2 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 6-carbamoyl-1,2-bis(ethylsulfonyl)indolizine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O7S2/c1-4-25(20,21)12-10-7-6-9(14(16)18)8-17(10)11(15(19)24-3)13(12)26(22,23)5-2/h6-8H,4-5H2,1-3H3,(H2,16,18) |
InChI Key |
IQYJIXRFGGXKPY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C2C=CC(=CN2C(=C1S(=O)(=O)CC)C(=O)OC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(7Z)-7-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoic acid](/img/structure/B15019715.png)
![4-nitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15019718.png)
![2-(3-Bromophenoxy)-N'-[(E)-[5-(4-chlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B15019726.png)
![2-(2,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15019735.png)
![2-[2-chloro-6-ethoxy-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B15019743.png)
![N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B15019747.png)
![5-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)pentanamide](/img/structure/B15019763.png)
![(1Z,3E)-1-(4-bromophenyl)-3-[(3-chlorophenyl)imino]prop-1-en-1-ol](/img/structure/B15019783.png)
![N-[(1E)-1-[4-(diethylamino)phenyl]-3-{(2E)-2-[1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B15019788.png)
![2-(4-chlorophenoxy)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B15019792.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide](/img/structure/B15019793.png)
![O-{3-[(3-bromophenyl)carbamoyl]phenyl} (4-methoxyphenyl)carbamothioate](/img/structure/B15019797.png)
![2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15019801.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B15019805.png)
